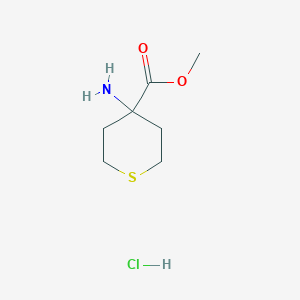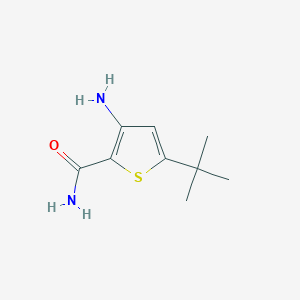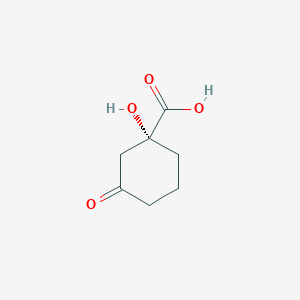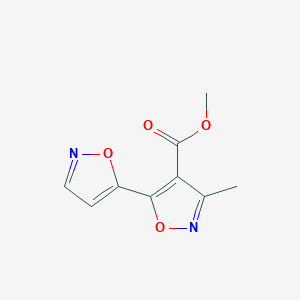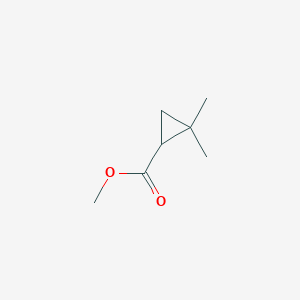
Methyl 2,2-dimethylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,2-dimethylcyclopropane-1-carboxylate (MDC) is a cyclic compound that has gained significant attention in recent years due to its unique chemical properties. This compound has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of Methyl 2,2-dimethylcyclopropane-1-carboxylate is not fully understood. However, it is believed that Methyl 2,2-dimethylcyclopropane-1-carboxylate exerts its effects by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
Methyl 2,2-dimethylcyclopropane-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria. It has also been shown to have herbicidal and insecticidal properties. In addition, Methyl 2,2-dimethylcyclopropane-1-carboxylate has been shown to have potential as a neuroprotective agent and to enhance plant growth and crop yield.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 2,2-dimethylcyclopropane-1-carboxylate is its unique chemical properties, which make it a versatile building block for the synthesis of new materials and compounds. It is also relatively easy to synthesize and is available in high purity. However, one of the main limitations of Methyl 2,2-dimethylcyclopropane-1-carboxylate is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are many potential future directions for the study of Methyl 2,2-dimethylcyclopropane-1-carboxylate. One area of research that is currently being explored is the use of Methyl 2,2-dimethylcyclopropane-1-carboxylate in the synthesis of new materials with unique properties. Another area of research is the potential use of Methyl 2,2-dimethylcyclopropane-1-carboxylate in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, Methyl 2,2-dimethylcyclopropane-1-carboxylate has potential as a herbicide and insecticide, and further research is needed to explore its potential in this area.
Méthodes De Synthèse
Methyl 2,2-dimethylcyclopropane-1-carboxylate can be synthesized through a variety of methods, including the addition of a Grignard reagent to an ester or by the cyclopropanation of an alkene. One of the most common methods of synthesizing Methyl 2,2-dimethylcyclopropane-1-carboxylate is through the reaction of methyl 2-bromo-2-methylpropanoate with zinc powder in the presence of copper iodide. This reaction yields Methyl 2,2-dimethylcyclopropane-1-carboxylate in high yield and purity.
Applications De Recherche Scientifique
Methyl 2,2-dimethylcyclopropane-1-carboxylate has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, Methyl 2,2-dimethylcyclopropane-1-carboxylate has been shown to have antitumor, antifungal, and antibacterial properties. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
In the agrochemical industry, Methyl 2,2-dimethylcyclopropane-1-carboxylate has been shown to have herbicidal and insecticidal properties. It has also been studied for its potential use in enhancing plant growth and crop yield.
In the materials science field, Methyl 2,2-dimethylcyclopropane-1-carboxylate has been studied for its potential use in the synthesis of new materials with unique properties. It has been shown to have potential as a building block for the synthesis of polymers, liquid crystals, and other materials.
Propriétés
IUPAC Name |
methyl 2,2-dimethylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)4-5(7)6(8)9-3/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTQPFAIVFBZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632003 |
Source


|
| Record name | Methyl 2,2-dimethylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dimethylcyclopropane-1-carboxylate | |
CAS RN |
932-58-1 |
Source


|
| Record name | Methyl 2,2-dimethylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B61750.png)
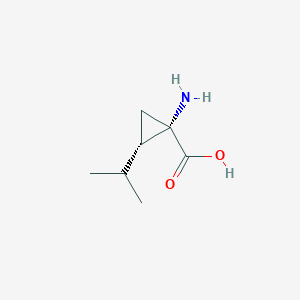

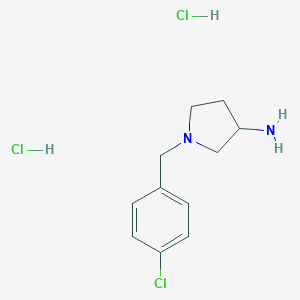


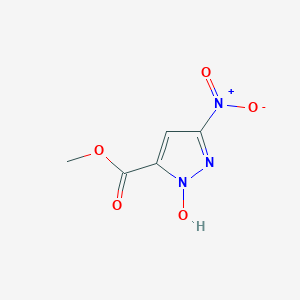


![[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene](/img/structure/B61773.png)
